ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate
Description
Ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate is a polyhalogenated pyridine derivative characterized by a complex substitution pattern. The core structure consists of a 4H-pyridine ring substituted with chlorine at position 6, a 4-chlorophenyl group at position 4, and a 2-methyl ester at position 2. The Z-configuration at position 5 features a methoxyamino-methylidene group linked to a 2,4-dichlorophenyl moiety. Its synthesis likely involves multi-step reactions, including condensation and halogenation steps, as inferred from analogous pyridine carboxylate derivatives .
Properties
IUPAC Name |
ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl4N2O3/c1-3-31-23(30)20-13(2)29-22(27)18(21(20)14-4-7-16(24)8-5-14)11-28-32-12-15-6-9-17(25)10-19(15)26/h4-11,21,28H,3,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIILYBVUYZLMH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=CNOCC2=C(C=C(C=C2)Cl)Cl)C1C3=CC=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(/C(=C\NOCC2=C(C=C(C=C2)Cl)Cl)/C1C3=CC=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H18Cl3N3O3
- Molecular Weight : 447.73 g/mol
The presence of multiple chlorine atoms, a pyridine ring, and a methoxyamino group suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cell signaling and proliferation.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream biological effects.
- Antioxidant Activity : Compounds with chlorinated phenyl groups often demonstrate antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown efficacy against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism likely involves disrupting bacterial cell wall synthesis or function .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Derivatives with Increased Potency : Research has identified several derivatives that exhibit improved activity against cancer cells compared to the parent compound. These modifications often involve altering the substituents on the pyridine ring or modifying the methoxyamino group .
Data Summary
Case Studies
- Case Study 1 : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
- Case Study 2 : Another investigation assessed its antibacterial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Scientific Research Applications
Recent studies have highlighted the biological significance of compounds similar to ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate:
- Anticancer Activity : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have shown effectiveness against breast and prostate cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds containing the chlorophenyl group have demonstrated antimicrobial activity. Studies suggest that modifications in the side chains can enhance their efficacy against a range of bacterial strains .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Multi-component Reactions : The compound can be synthesized using one-pot multi-component reactions that incorporate starting materials like 4-chlorobenzaldehyde and ethyl 2-methylpyridine-3-carboxylate. This method is efficient for producing complex structures with high yields .
- Knoevenagel Condensation : Another synthetic route involves Knoevenagel condensation between ethyl 4-chloroacetoacetate and appropriate aldehydes. This method allows for the introduction of diverse functional groups while maintaining structural integrity .
Structural Analysis
Crystal structure analysis has provided insights into the conformational aspects of the compound:
- The dihedral angles between the aromatic rings and the heterocyclic structures indicate significant steric interactions that could influence biological activity. For example, studies have shown that specific orientations can enhance binding affinity to biological targets .
- Weak intermolecular interactions, such as hydrogen bonds and π-stacking, play a crucial role in stabilizing the crystal structure, which is essential for understanding its reactivity and interaction with biological macromolecules .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of a related pyridine derivative in vitro against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies revealed that it induced apoptosis via caspase activation pathways .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of chlorinated pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the substituents led to enhanced antibacterial activity, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other pyridine-based esters but differs in substituent composition and spatial arrangement. Key comparisons include:
Key Observations:
Core Structure Variability: The target compound’s 4H-pyridine core contrasts with tetrahydropyrimidine , dihydropyridine , and thiazolo-pyrimidine backbones in analogs.
Functional Groups: The methoxyamino-methylidene group in the target compound introduces hydrogen-bonding capability, contrasting with sulfanyl or bromoethoxy groups, which may prioritize hydrophobic interactions.
Crystallographic and Hydrogen-Bonding Behavior
- Crystallographic software (e.g., SHELX , ORTEP ) is critical for determining the Z-configuration and spatial arrangement of substituents in the target compound. Similar tools were used to resolve the benzylidene geometry in ’s thiazolo-pyrimidine .
- Hydrogen-bonding patterns, analyzed via graph-set theory , may differ between compounds. The target’s methoxyamino group could form N–H···O bonds, whereas sulfanyl or bromoethoxy groups in analogs lack such donors, leading to divergent crystal packing .
Q & A
Q. What synthetic strategies are effective for constructing the pyridine core with multiple chlorine substituents in this compound?
The pyridine core can be synthesized via cyclocondensation reactions using precursors like chlorinated acetamides or thioureas. For example, Biginelli-like multicomponent reactions ( ) involving aldehydes, β-keto esters, and urea derivatives under acidic conditions (e.g., HCl/EtOH) yield dihydropyrimidinone intermediates, which can be oxidized to pyridines. Chlorination steps (e.g., using POCl₃ or NCS) introduce Cl substituents at specific positions . Intermediate characterization via LC-MS and NMR is critical to confirm regioselectivity .
Q. How can the Z-configuration of the methylidene group be confirmed experimentally?
Nuclear Overhauser Effect (NOE) NMR experiments are essential to identify spatial proximity between the methylidene proton and adjacent groups (e.g., the 2,4-dichlorophenyl methoxyamino moiety). X-ray crystallography (e.g., as in ) provides definitive stereochemical evidence. Computational methods (DFT-optimized geometries) can corroborate experimental data by comparing calculated and observed coupling constants .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Column chromatography using silica gel with gradients of ethyl acetate/hexane effectively separates polar byproducts. Recrystallization from ethanol or DCM/hexane mixtures improves purity. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions on the pyridine ring?
Density Functional Theory (DFT) calculations (e.g., using Gaussian) analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic attack. For example, the Cl-substituted pyridine ring shows reduced electron density at the 4-position due to inductive effects, directing substitution to the 5- or 6-positions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) to refine predictions .
Q. What experimental and computational approaches resolve contradictions in reported synthetic yields for similar compounds?
Comparative kinetic studies under varied conditions (temperature, catalyst loading) identify rate-limiting steps. For instance, low yields in (2–5%) may stem from imine hydrolysis side reactions, mitigated by anhydrous solvents (e.g., toluene) and molecular sieves. Design of Experiments (DoE) software (e.g., MODDE) optimizes parameters like stoichiometry and reaction time .
Q. How can transient intermediates in the formation of the methylidene group be trapped and characterized?
Low-temperature (-78°C) quenching with methanol or acetyl chloride stabilizes intermediates like enamines or nitrones. Time-resolved FTIR monitors C=N bond formation, while cryogenic X-ray crystallography (e.g., synchrotron sources) captures intermediate structures. Mass spectrometry (HRMS-ESI) confirms molecular formulas .
Data Analysis and Mechanistic Questions
Q. What spectroscopic methods differentiate between tautomeric forms of the methylidene-oxime moiety?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ reveals tautomer equilibrium shifts. IR spectroscopy identifies N–O stretching frequencies (950–1100 cm⁻¹) specific to oxime tautomers. Computational IR spectral simulations (e.g., ORCA) validate assignments .
Q. How do steric effects from the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
Steric hindrance from ortho-chloro substituents suppresses Buchwald-Hartwig amination at the methoxyamino group. Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency. Molecular dynamics simulations (e.g., GROMACS) quantify steric bulk using van der Waals radii .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
